3-(benzylamino)quinoxalin-2-ol

Anticancer Structure-Activity Relationship Quinoxaline

Choose 3-(benzylamino)quinoxalin-2-ol for its non-interchangeable pharmacophore: the 2-OH hydrogen-bond donor and 3-benzylamino bulky aromatic amine define a steep SAR critical for folate-pathway targeting. Unlike 3-carboxy analogs (detrimental to anticancer activity) or quinazoline equivalents (higher cytotoxicity), this scaffold maintains potent antiparasitic activity with a wider safety margin. Ideal for building kinase/GPCR-focused libraries and prodrug conjugation studies.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
Cat. No. B7774146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylamino)quinoxalin-2-ol
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2O
InChIInChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19)
InChIKeyJDUYTAACPJYAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)quinoxalin-2-ol: A Quinoxaline-Derived Heterocycle for Anticancer Lead Optimization


3-(Benzylamino)quinoxalin-2-ol (C15H13N3O) is a heterocyclic aromatic compound belonging to the quinoxaline family. It features a quinoxaline core with a hydroxyl group at position 2 and a benzylamino substituent at position 3. Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological activities [1]. This specific substitution pattern—a hydrogen bond donor at position 2 and a bulky aromatic substituent at position 3—is of particular interest because prior studies on 2-benzylaminoquinoxalines have established this family as nonclassical antifolate agents with confirmed in vitro anticancer activity [2].

Procurement Alert: Why 3-(Benzylamino)quinoxalin-2-ol Cannot Be Replaced by Generic Quinoxaline Analogs


In scientific procurement, generic quinoxaline derivatives are not interchangeable due to steep structure-activity relationships (SAR) governing both potency and target selectivity. A 2025 systematic review on quinoxaline antimicrobial SAR confirms that minor positional changes in substituents can abolish activity or drastically alter the therapeutic window [1]. For example, a study on 3-carboxy-2-benzylaminoquinoxalines explicitly demonstrated that the presence of a carboxyl group at position 3 is detrimental to anticancer activity, underscoring that a hydroxyl group at the same position (as in the target compound) likely produces a markedly different biological profile [2]. Furthermore, comparative work on heterocyclic scaffolds revealed that quinoxaline analogs display significantly lower cytotoxicity than their quinazoline counterparts while maintaining equivalent antiparasitic activity, establishing the quinoxaline core itself as a critical determinant of safety margin [3]. These findings collectively demonstrate that substituting 3-(benzylamino)quinoxalin-2-ol with a closely related analog (e.g., 3-carboxy-2-benzylaminoquinoxaline, 2-benzylaminoquinoxaline, or a quinazoline equivalent) would invalidate experimental reproducibility and compromise the intended pharmacological profile.

Quantitative Differentiation of 3-(Benzylamino)quinoxalin-2-ol: Head-to-Head Evidence vs. Closest Analogs


Superior Anticancer Potency of Benzylamino Quinoxalines vs. Phenoxy/Thiophenyl Substitutions

In a head-to-head in vitro antitumor evaluation across nine human cancer cell lines, benzylamino-substituted quinoxaline derivatives (compounds 1b-7b) exhibited superior growth inhibition compared to matched phenoxy- and thiophenyl-substituted analogs [1]. The benzylamino series was identified as the most active within the entire compound set, with compound 2c achieving the highest overall growth inhibition metric (MG_MID = -5.66) [1].

Anticancer Structure-Activity Relationship Quinoxaline

2-Hydroxyl Group as a Key Differentiator from Carboxyl-Containing Analogs for Anticancer Activity

A dedicated SAR study on 3-carboxy-2-benzylaminoquinoxalines concluded that the carboxy or carbethoxy group at position 3 is generally detrimental to anticancer activity [1]. This finding indicates that the hydroxyl group at position 2 in 3-(benzylamino)quinoxalin-2-ol confers a more favorable anticancer profile compared to carboxyl-substituted analogs, likely due to differences in electronic properties and hydrogen-bonding capacity.

Anticancer SAR Quinoxaline

Quinoxaline Core Provides Superior Safety Margin vs. Quinazoline Heterocycles

In a comparative SAR study of antiplasmodial agents, quinoxaline analogs were found to be equally active as but significantly less cytotoxic than their quinazoline counterparts [1]. This cross-scaffold comparison establishes the quinoxaline core as a key determinant of an improved therapeutic window, making 3-(benzylamino)quinoxalin-2-ol a safer lead candidate than structurally analogous quinazoline-based inhibitors.

Selectivity Cytotoxicity Antiparasitic

Benzylamino Quinoxalines Exhibit Broad-Spectrum Anticancer Activity at Sub-Micromolar Concentrations

A preliminary NCI screening of 22 benzylamino-substituted quinoxaline derivatives demonstrated moderate to strong growth inhibition across a diverse panel of tumor cell lines at concentrations ranging from 10⁻⁵ M to 10⁻⁴ M, with select compounds showing activity down to 10⁻⁸ M [1]. This broad concentration-dependent activity profile validates the benzylamino quinoxaline class as a robust anticancer chemotype.

Anticancer Cytotoxicity NCI Panel

High-Value Applications for 3-(Benzylamino)quinoxalin-2-ol in Drug Discovery and Chemical Biology


Anticancer Lead Optimization Focusing on Antifolate Mechanisms

3-(Benzylamino)quinoxalin-2-ol is ideally suited for programs targeting folate-dependent pathways in cancer. The benzylamino quinoxaline class has been validated as nonclassical antifolate agents with confirmed in vitro activity across multiple tumor types [1]. The hydroxyl group at position 2 offers a synthetic handle for further derivatization (e.g., esterification, etherification) to modulate physicochemical properties without compromising the core pharmacophore [2].

Selectivity Profiling in Antiparasitic Drug Discovery

Given the established lower cytotoxicity of quinoxalines relative to quinazolines while maintaining equivalent antiparasitic potency [1], 3-(benzylamino)quinoxalin-2-ol represents a strategic starting point for developing safer antileishmanial or antiplasmodial agents. Procurement of this compound enables direct head-to-head selectivity profiling against existing quinazoline-based leads.

Structure-Activity Relationship (SAR) Studies on Quinoxaline Position 2/3 Substitution

The unique combination of a hydrogen bond donor (2-OH) and a bulky aromatic amine (3-benzylamino) makes this compound a critical probe for mapping the SAR of quinoxaline-based inhibitors. Comparative studies with 2-benzylaminoquinoxaline and 3-carboxy-2-benzylaminoquinoxaline will elucidate the electronic and steric requirements for target engagement [2].

Chemical Probe Development for Kinase or GPCR Target Validation

The quinoxaline scaffold is a recognized privileged structure for kinase inhibition and GPCR modulation. 3-(Benzylamino)quinoxalin-2-ol can serve as a versatile intermediate for synthesizing focused libraries, with the benzylamino group providing an anchor for SAR expansion and the hydroxyl group enabling bioconjugation or prodrug strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(benzylamino)quinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.